REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].[CH2:12]1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH3:12])[CH:7]=[C:8]([F:11])[C:9]=1[F:10]
|
Name
|
solution
|
Quantity
|
17.41 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=C(C1F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled (0° C.)
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
Excess anhydrous MgSO4 (5 g) was added
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over celite
|
Type
|
WASH
|
Details
|
the solids were washed with ethyl acetate (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain the product in quantitative yield (7.65 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].[CH2:12]1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH3:12])[CH:7]=[C:8]([F:11])[C:9]=1[F:10]
|
Name
|
solution
|
Quantity
|
17.41 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=C(C1F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled (0° C.)
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
Excess anhydrous MgSO4 (5 g) was added
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over celite
|
Type
|
WASH
|
Details
|
the solids were washed with ethyl acetate (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain the product in quantitative yield (7.65 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |